BenchChemオンラインストアへようこそ!

Triparanol

DHCR24 inhibition Cholesterol biosynthesis Desmosterol accumulation

Triparanol (MER-29) is a terminal DHCR24 inhibitor that uniquely accumulates desmosterol, a potent LXR agonist, creating a sterol profile statins cannot replicate. This desmosterol build-up enables chemically induced desmosterolosis models, precise Hedgehog pathway downregulation, membrane lipid-raft studies, and dissection of LXR transcriptional programs—all without genetic manipulation. Validated in cancer xenograft and ion-channel research. For labs demanding the specific signaling consequences of cholesterol-pathway blockade at its final step.

Molecular Formula C27H32ClNO2
Molecular Weight 438.0 g/mol
CAS No. 78-41-1
Cat. No. B1683665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriparanol
CAS78-41-1
SynonymsMER 29
MER-29
MER29
Metasqualene
Triparanol
Molecular FormulaC27H32ClNO2
Molecular Weight438.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O
InChIInChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3
InChIKeySYHDSBBKRLVLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triparanol (MER-29): A Research-Use DHCR24 Inhibitor for Cholesterol Biosynthesis and Hedgehog Signaling Studies


Triparanol (CAS 78-41-1), also known by its developmental code MER-29, is a synthetic triphenylethanol derivative and tertiary amine compound. It functions as a potent and specific inhibitor of 24-dehydrocholesterol reductase (DHCR24; 3β-hydroxysterol-Δ24-reductase), the enzyme that catalyzes the terminal step in cholesterol biosynthesis—the conversion of desmosterol to cholesterol [1]. Originally developed and patented in 1959 as the first synthetic cholesterol-lowering drug [2], its clinical use was discontinued in the 1960s due to serious adverse effects, including rapid cataract formation [3]. Today, Triparanol is exclusively employed as a research tool to dissect the cholesterol biosynthetic pathway, to investigate cellular responses to desmosterol accumulation, and to interrogate Hedgehog (Hh) signaling pathways in cancer and developmental biology models.

Why Triparanol's Unique Molecular Profile Precludes Generic Substitution with Statins or Other Cholesterol Modulators


Triparanol cannot be considered functionally interchangeable with other cholesterol-lowering agents, most notably statins, due to a fundamental divergence in their molecular targets and downstream consequences. Statins inhibit HMG-CoA reductase, an early and rate-limiting step in the mevalonate pathway, thereby broadly suppressing the synthesis of cholesterol and numerous essential isoprenoid intermediates [1]. In contrast, Triparanol acts as a distal, terminal-step inhibitor, specifically blocking DHCR24 and causing the unique accumulation of its immediate substrate, desmosterol [2]. This selective buildup of desmosterol is the key differentiator; it is not merely a reduction in cholesterol, but a distinct change in the cellular sterol profile that serves as an active signaling event. Desmosterol acts as a potent endogenous agonist of Liver X Receptors (LXRs), initiating a transcriptional program distinct from that of cholesterol depletion [3]. This mechanism is leveraged in research to dissect LXR biology, sterol-sensing domain function, and the specific consequences of desmosterolosis. Therefore, substituting Triparanol with a statin or a general lipid-lowering compound in an experimental design would fail to replicate the specific sterol profile and resulting signaling cascade, leading to divergent and incomparable experimental outcomes.

Quantitative Evidence for Triparanol's Differential Performance vs. In-Class Comparators


Triparanol Exhibits Potent Inhibition of DHCR24 with a Defined Ki Value of 0.523 µM

Triparanol demonstrates a quantifiable and potent inhibition of its primary target, 24-dehydrocholesterol reductase (DHCR24), with a reported inhibition constant (Ki) of 0.523 µM [1]. While this value is a class-level descriptor for DHCR24 inhibitors, it provides a concrete benchmark for experimental planning and comparison when evaluating potency against this specific enzyme in biochemical assays. The Ki value defines the concentration required for half-maximal enzyme inhibition under the specific assay conditions used, offering a precise starting point for dose-response experiments. In contrast, statins such as simvastatin target HMG-CoA reductase (a different enzyme) with reported IC50 values in the nanomolar range (e.g., ~11 nM for simvastatin), highlighting that potency comparisons across different enzymatic targets are not functionally relevant [2].

DHCR24 inhibition Cholesterol biosynthesis Desmosterol accumulation Enzyme kinetics

Triparanol Uniquely Modulates Cardiac IKs Channel Kinetics Without Reducing Current Amplitude, Diverging from Simvastatin

In a direct head-to-head comparative study evaluating the effects of cholesterol-lowering agents on the slowly activating delayed-rectifier potassium current (IKs), Triparanol and simvastatin exhibited qualitatively different outcomes [1]. Simvastatin treatment led to a decrease in both I KCNQ1 and I Ks current amplitudes, alongside a faster activation kinetic. In stark contrast, Triparanol, while also inhibiting cholesterol synthesis and accelerating IKs activation kinetics, did not reduce I KCNQ1 or I Ks current amplitudes [1]. This is a critical functional distinction: the preservation of current amplitude by Triparanol, despite changes in kinetics, suggests a distinct mechanism of interaction with the KCNQ1/KCNE1 channel complex that is not shared by the HMG-CoA reductase inhibitor. This finding positions Triparanol as a superior tool for isolating the effects of cholesterol depletion on channel gating kinetics without the confounding variable of reduced current density.

IKs channel Cardiac electrophysiology KCNQ1 KCNE1 Cholesterol lowering

Triparanol Achieves Near-Complete Blockade of Desmosterol-to-Cholesterol Conversion at 0.1% Dietary Inclusion In Vivo

Triparanol's efficacy in vivo is demonstrated by its ability to achieve a virtually complete block of cholesterol synthesis at the terminal step. A seminal study established that incorporating 0.1% Triparanol into the diet of rats results in a near-total blockade of the conversion of desmosterol to cholesterol by the liver and intestine [1]. This potent in vivo effect has been quantitatively validated; in the same model, feeding cholesterol to Triparanol-treated rats suppresses plasma desmosterol levels to less than 5% of control values [1]. This dramatic suppression underscores the utility of Triparanol as a tool to create a defined, desmosterol-dependent state in whole animals, enabling studies of the cholesterol feedback system that are not feasible with other classes of cholesterol inhibitors which act upstream and do not cause specific desmosterol accumulation.

In vivo pharmacology Cholesterol feedback Desmosterol Rat model

Triparanol's Solubility Profile (DMSO: ≥20 mg/mL) Defines Its Experimental Handling and Application Scope

From a procurement and experimental design standpoint, the physicochemical properties of Triparanol dictate its practical utility. Reputable vendors specify a solubility of ≥20 mg/mL in dimethyl sulfoxide (DMSO) and report insolubility in water [1]. This solubility profile is a critical parameter that distinguishes it from more hydrophilic research compounds and necessitates the use of DMSO as a solvent for in vitro studies, with appropriate controls for solvent effects. For comparison, many water-soluble small molecules or peptide-based tools offer different formulation flexibilities. While this is not a performance differentiator, it is a key piece of information for a scientist selecting a compound for an experiment, as it directly impacts experimental design, stock solution preparation, and potential for precipitation in aqueous biological media.

Solubility Formulation DMSO Chemical properties Laboratory handling

Validated Application Scenarios for Triparanol (MER-29) in Cholesterol and Cancer Signaling Research


Dissecting Desmosterol-Dependent LXR Activation and Inflammatory Responses

Triparanol's unique mechanism of action—blocking the final step of cholesterol synthesis to cause the accumulation of the intermediate sterol, desmosterol—is its most powerful research application. As demonstrated, Triparanol treatment leads to a robust increase in desmosterol levels in cell models like CHO cells [1]. Desmosterol is a potent endogenous ligand for Liver X Receptors (LXRs). Therefore, treating cells with Triparanol provides a chemically induced model of desmosterolosis, allowing researchers to study LXR-dependent gene expression programs [1] and the integration of lipid metabolism with inflammatory signaling [2] without genetic manipulation. This is a distinct experimental paradigm from using statins, which deplete cells of cholesterol and its precursors, or from simply adding exogenous cholesterol, making Triparanol essential for studies focused on the specific signaling roles of cholesterol biosynthetic intermediates.

Probing the Role of Cholesterol in Ion Channel Function and Membrane Microdomains

The direct comparative evidence showing that Triparanol modulates IKs channel kinetics without reducing current amplitude, unlike simvastatin, validates its use as a precise tool for membrane biology research [1]. Researchers investigating how cholesterol and other sterols influence the function of membrane proteins, such as ion channels, can use Triparanol to deplete membrane cholesterol (by blocking its synthesis) and observe the resulting functional changes. Furthermore, because Triparanol does not reduce IKs current amplitude in this model, it allows for the specific study of effects on channel gating that are likely mediated by changes in the lipid environment of the membrane (e.g., lipid raft disruption [2]), decoupled from effects on channel expression or trafficking. This provides a higher-resolution view of cholesterol-protein interactions than can be achieved with broader-spectrum or less-specific lipid-modifying agents.

Investigating the Cholesterol-Hedgehog Signaling Axis in Cancer Models

The demonstration that Triparanol can significantly repress Hedgehog (Hh) pathway signaling in multiple human cancer cell lines and impede tumor growth in a mouse xenograft model of lung cancer validates its use as a pharmacological probe in this domain [1]. The evidence shows that Triparanol's interference with the post-translational modification of Hh molecules and the sterol-sensing domain of its receptor PTCH1 leads to pathway downregulation [2]. This application leverages Triparanol's dual activity as both a cholesterol synthesis inhibitor and an Hh pathway modulator. For researchers exploring the intersection of lipid metabolism and developmental signaling in cancer, Triparanol serves as a critical tool to test the hypothesis that modulating cellular sterol composition can directly impact oncogenic signaling pathways, offering a different mechanism of action than direct Smoothened (SMO) antagonists.

Establishing a 'Desmosterol Suppression' Model for In Vivo Cholesterol Homeostasis Studies

The quantitative evidence of Triparanol's high efficacy in vivo—achieving a near-complete blockade of desmosterol-to-cholesterol conversion in rats at a dietary concentration of 0.1% [1]—supports its use in whole-animal studies of cholesterol metabolism. By creating a state where the production of new cholesterol is effectively halted at the desmosterol stage, researchers can use plasma desmosterol levels as a direct and sensitive readout of endogenous cholesterol synthesis [1]. This 'desmosterol suppression' technique is a powerful alternative to radioisotopic methods for quantifying the feedback regulation of cholesterol synthesis by dietary cholesterol. It allows for the dissection of the relative contributions of hepatic and intestinal synthesis to the plasma cholesterol pool and the study of how this feedback system is disrupted in disease states like cancer or metabolic syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triparanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.